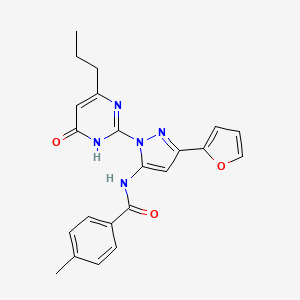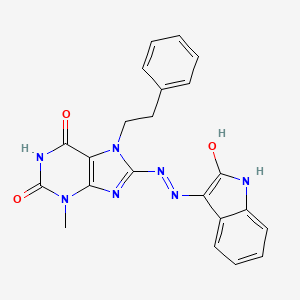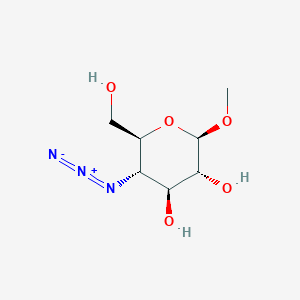![molecular formula C14H13N5O2S2 B14104409 5-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104409.png)
5-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a hydroxy-methylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The hydroxy-methylphenyl group can be synthesized through various organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The thiadiazole ring is often synthesized through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids. The final step involves coupling these components under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (hydrogen gas, palladium catalyst), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy-methylphenyl group may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The thiadiazole ring can participate in coordination with metal ions, potentially affecting metalloproteins or metalloenzymes. The pyrazole ring may interact with nucleic acids or proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-5-methylphenyl derivatives: Compounds with similar hydroxy-methylphenyl groups but different substituents on the pyrazole or thiadiazole rings.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents on the phenyl or pyrazole rings.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents on the phenyl or thiadiazole rings.
Uniqueness
The uniqueness of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions
Propriétés
Formule moléculaire |
C14H13N5O2S2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-(2-hydroxy-5-methylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2S2/c1-7-3-4-11(20)8(5-7)9-6-10(17-16-9)12(21)15-13-18-19-14(22-2)23-13/h3-6,20H,1-2H3,(H,16,17)(H,15,18,21) |
Clé InChI |
PGOGRSPIWWBZMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NN=C(S3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104335.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14104341.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104342.png)
![5,7-Dimethyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104345.png)
![3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14104351.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104356.png)


![3-(2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14104390.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14104395.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104413.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104414.png)
